molecular formula C6H13IO2 B1314102 1,1-Diethoxy-2-iodoethane CAS No. 51806-20-3

1,1-Diethoxy-2-iodoethane

Cat. No. B1314102
CAS RN: 51806-20-3
M. Wt: 244.07 g/mol
InChI Key: FWNJFIHTBFQKJD-UHFFFAOYSA-N
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Patent
US05041442

Procedure details

To a solution of sodium bicarbonate (426.2 g, 5074 mmol) in acetone was added sodium iodide (760.3 g, 5074 mmol) and 2-bromo-1,1-diethoxyethane (500 g, 2537 mmol). The reaction mixture was allowed to reflux for 8 hours. The reaction mixture was then filtered and the solvent evaporated. Ether was added and the reaction mixture filtered again. The ether was evaporated, leaving the title compound, 2-iodo-1,1-diethoxyethane, as an oil, which was further purified by column chromatography.
Quantity
426.2 g
Type
reactant
Reaction Step One
Quantity
760.3 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[I-:6].[Na+].Br[CH2:9][CH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]>CC(C)=O>[I:6][CH2:9][CH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
426.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
760.3 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
500 g
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
Ether was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered again
CUSTOM
Type
CUSTOM
Details
The ether was evaporated

Outcomes

Product
Name
Type
product
Smiles
ICC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.